

In-depth Technical Guide: The Physicochemical and Biological Profile of Aspinonene

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Compound of Interest

Compound Name: *Aspinonene*

Cat. No.: *B8260393*

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Disclaimer: The compound "**Aspinonene**" is a hypothetical substance created for illustrative purposes, as no scientific data for a compound of this name is publicly available. The following data, protocols, and pathways are representative of a novel small molecule kinase inhibitor and are intended to serve as a template for a technical guide.

Executive Summary

Aspinonene is a novel, synthetically derived small molecule currently under investigation for its potent and selective inhibitory activity against Janus Kinase 3 (JAK3). Its unique chemical scaffold presents a promising avenue for the development of targeted therapies for autoimmune disorders and certain hematological malignancies. This document provides a comprehensive technical overview of the fundamental physicochemical properties of **Aspinonene**, detailed experimental methodologies for its characterization, and an elucidation of its proposed biological mechanism of action. All data presented herein is intended to support ongoing research and drug development efforts.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **Aspinonene** is critical for its development, from formulation to preclinical and clinical evaluation. The properties have been characterized using standard analytical techniques.

Quantitative Data Summary

The key physicochemical parameters for **Aspinonene** are summarized in the table below.

Property	Value
IUPAC Name	(S)-4-(3-cyclopentyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-4-yl)benzonitrile
Molecular Formula	C ₂₁ H ₁₈ N ₆
Molecular Weight	366.42 g/mol
Appearance	White to off-white crystalline powder
Melting Point	212-215 °C
Aqueous Solubility (pH 7.4)	0.08 mg/mL
logP (Octanol/Water Partition Coefficient)	3.1
pKa (most basic)	4.8 (pyrimidinyl nitrogen)
UV-Vis λ _{max} (in Methanol)	282 nm

Experimental Protocols

The following sections detail the methodologies employed for the determination of the key physicochemical and biological parameters of **Aspinonene**.

Determination of Melting Point

The melting point of **Aspinonene** was determined using a differential scanning calorimeter (DSC).

- Instrumentation: Mettler Toledo DSC 3+
- Methodology:
 - Approximately 2-3 mg of **Aspinonene** was accurately weighed and sealed in an aluminum pan.
 - An empty, sealed aluminum pan was used as a reference.

- The sample was heated from 25 °C to 250 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.
- The melting point was recorded as the onset temperature of the endothermic melting peak.

Determination of Aqueous Solubility

The equilibrium solubility of **Aspinonene** in a phosphate-buffered saline (PBS) solution was determined using the shake-flask method.

- Methodology:
 - An excess amount of **Aspinonene** was added to a vial containing PBS at pH 7.4.
 - The vial was sealed and agitated at 25 °C for 24 hours to ensure equilibrium was reached.
 - The resulting suspension was filtered through a 0.22 µm PVDF syringe filter.
 - The concentration of the dissolved **Aspinonene** in the filtrate was quantified using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 282 nm against a standard calibration curve.

In Vitro Kinase Inhibitory Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) of **Aspinonene** against the JAK3 enzyme was determined using a luminescence-based kinase assay.

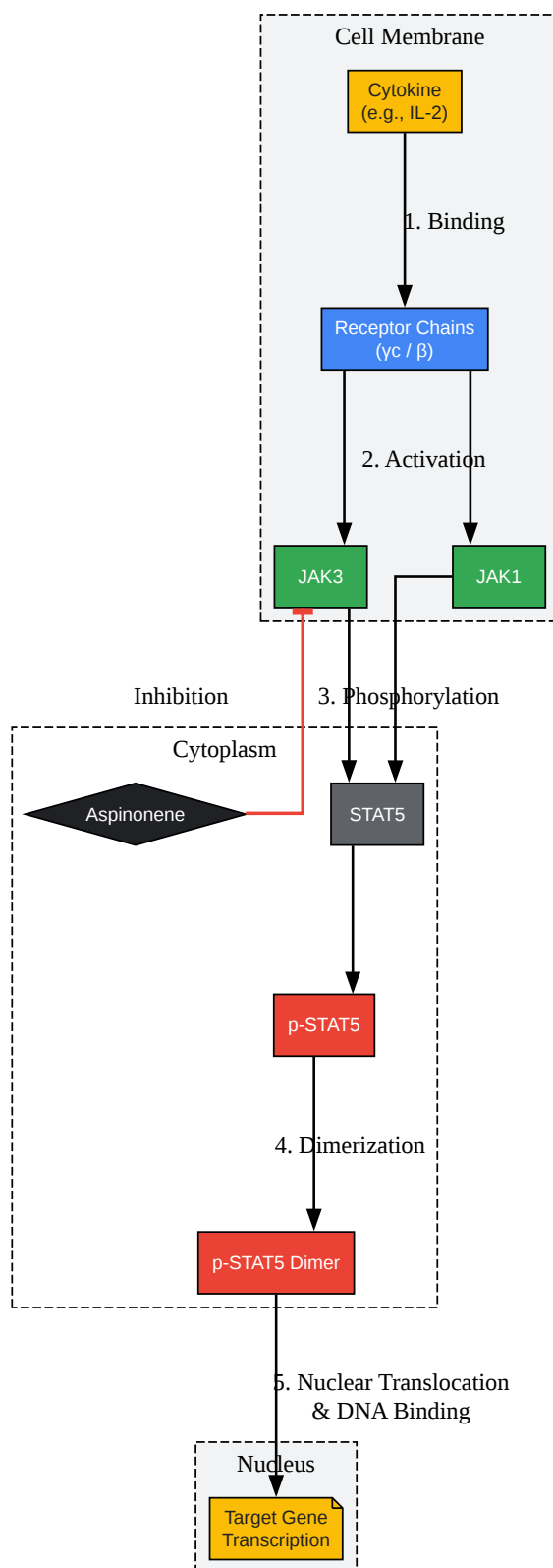
- Methodology:
 - A serial dilution of **Aspinonene** was prepared in DMSO and then further diluted in the assay buffer.
 - The JAK3 enzyme, a suitable peptide substrate, and ATP were combined in a 384-well plate.
 - The **Aspinonene** dilutions were added to the wells, and the reaction was initiated.

- The plate was incubated at room temperature for 1 hour.
- A kinase detection reagent (e.g., ADP-Glo™) was added to stop the enzymatic reaction and measure the amount of ADP produced, which is proportional to kinase activity.
- Luminescence was measured using a plate reader.
- The resulting data were normalized to control wells (0% and 100% inhibition) and fitted to a four-parameter logistic curve to determine the IC₅₀ value.

Visualized Pathways and Workflows

Proposed Signaling Pathway of Aspinonene

Aspinonene functions by inhibiting the JAK3-STAT signaling cascade, a critical pathway in cytokine signaling for immune cell development and function.



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Caption: **Aspinonene**'s inhibitory action on the JAK3-STAT5 signaling pathway.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the key steps in determining the in vitro potency of **Aspinonene**.



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Caption: Workflow for determining the half-maximal inhibitory concentration (IC₅₀).

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